biological activity of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride derivatives
biological activity of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride derivatives
An In-Depth Technical Guide to the Biological Activity of Methoxy-Substituted Biphenyl Amine Derivatives
Abstract
The biphenyl amine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of substituents, particularly the electron-donating methoxy group, has been shown to significantly modulate the pharmacological profile of these derivatives. This guide provides a comprehensive technical overview of the biological activities associated with 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride and related methoxy-substituted biphenyl amine derivatives. We will delve into their primary mechanisms of action, with a focus on kinase inhibition, survey their applications as anticancer and antimicrobial agents, and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical class.
Introduction: The Biphenyl Amine Scaffold in Drug Discovery
Biphenyl derivatives are a cornerstone in the synthesis of pharmacologically active molecules, demonstrating a vast range of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties[1]. The structural rigidity of the biphenyl core, combined with the potential for diverse functionalization at multiple positions, allows for precise three-dimensional orientation of pharmacophoric features, enabling high-affinity interactions with biological targets.
The addition of a methoxy (-OCH₃) group is a common and effective strategy in medicinal chemistry. Its presence can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and critically, strengthen its binding affinity to target proteins, often leading to enhanced biological activity[2][3]. The specific placement of the methoxy group—be it at the ortho, meta, or para position—can be a determining factor for target selectivity and potency[4]. This guide focuses on this promising class of molecules, using 3-Methoxy-[1,1'-biphenyl]-4-amine as a reference scaffold for exploring their therapeutic potential.
Primary Mechanism of Action: Protein Kinase Inhibition
A predominant mechanism through which many methoxy-biphenyl amine derivatives exert their effects is the inhibition of protein kinases. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process for regulating cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
Many biphenyl amine derivatives are designed as Type II kinase inhibitors, which bind to the "DFG-out" (inactive) conformation of the kinase. This often involves occupying an allosteric pocket adjacent to the ATP-binding site, leading to higher selectivity compared to ATP-competitive inhibitors. Key targets for this class of compounds include:
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Its inhibition is a key strategy in cancer therapy[5].
-
BCR-ABL: A fusion oncoprotein tyrosine kinase that is the primary driver of Chronic Myelogenous Leukemia (CML)[4][6].
-
FLT3: A receptor tyrosine kinase often mutated in Acute Myeloid Leukemia (AML), with internal tandem duplication (FLT3-ITD) being a common activating mutation[4][7].
The inhibition of these pathways disrupts downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Generalized Tyrosine Kinase Signaling Pathway and Inhibition.
Survey of Key Biological Activities
Anticancer Activity
The most extensively documented activity of methoxy-biphenyl amine derivatives is their antiproliferative effect against various cancer cell lines. This is largely attributed to their kinase inhibitory function. For example, derivatives have shown potent activity against leukemia cell lines driven by FLT3-ITD or BCR-ABL mutations[4][7]. The strategic placement of a 3-methoxy aniline group has been identified as crucial for potent inhibition in certain leukemia cell lines[4]. Furthermore, optimization of the C-4 anilino group with a 2,4-dichloro-5-methoxy substitution significantly enhances Src kinase inhibition[5].
Table 1: Representative Antiproliferative and Kinase Inhibitory Activities of Biphenyl Amine Derivatives
| Compound Class/Derivative | Target | Assay Type | IC₅₀ / GI₅₀ Value | Source |
| 4-Phenylamino-3-quinolinecarbonitriles | Src Kinase | Enzyme Assay | 71–160 nM | [5] |
| 3-Amino-4-ethynyl indazole derivatives | Bcr-AblWT | Enzyme Assay | 4.6 - 25.8 nM | [6] |
| Imidazo[1,2-a]pyridine derivative | FLT3-ITD Cells | Cell Proliferation | Potent Inhibition | [4][7] |
| N-alkyl-N-phenylpyridin-2-amine | Tubulin Assembly | Biochemical Assay | 1.4–1.7 µM | [8] |
| 1-(4-Fluorophenyl)-2-(...)-ethanone | U-87 Glioblastoma | MTT Assay | Highly Active | [2] |
Antimicrobial Activity
Certain biphenyl derivatives have demonstrated promising antibacterial properties. Their mechanism can involve altering the hydrophobicity and net charge of the bacterial cell wall[1]. Novel biphenylglyoxamide-based compounds have been synthesized and evaluated, showing particular efficacy against Gram-positive bacteria like S. aureus[9]. The biphenyl system was found to be beneficial for the antibacterial activity of these analogues[9].
Antioxidant Activity
The methoxybenzene moiety is known to contribute to antioxidant activity. Several studies have evaluated biphenyl derivatives for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Derivatives containing hydroxyl, amine, and methoxy groups on the biphenyl scaffold have exhibited significant antioxidant potential. In one study, a synthesized triazolethione derivative showed antioxidant activity higher than that of the well-known antioxidant ascorbic acid[3].
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the biphenyl rings.
-
Methoxy Group Position: As noted, the position of the methoxy group is critical. A meta-substituted methoxy group (as in the 3-Methoxy-[1,1'-biphenyl]-4-amine scaffold) can confer different target specificity compared to a para-substituted analogue, which was shown to be important for inhibiting the BCR-ABL pathway[4].
-
Halogenation: The addition of halogens (F, Cl, Br, I) can significantly modulate activity. Halogenation of the aromatic A-ring of certain agonists has been shown to shift their functional activity toward antagonism[10]. In kinase inhibitors, dichloro-substitution on the aniline ring is a common feature for potent activity[5].
-
Hydrophobic Groups: The biphenyl moiety itself provides a crucial hydrophobic scaffold. Modifications that enhance or complement this hydrophobicity can improve binding and cellular activity[9].
Caption: General Structure-Activity Relationship (SAR) map for biphenyl amine derivatives.
Key Experimental Protocols & Workflows
The evaluation of novel chemical entities requires a cascade of robust and reproducible assays. Below are standard protocols for assessing the primary biological activities of 3-Methoxy-[1,1'-biphenyl]-4-amine derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is adapted from methodologies used to assess the anticancer activity of novel synthetic compounds[2].
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (GI₅₀/IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., U-87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium (e.g., DMEM). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol: Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: This assay measures the amount of ATP consumed or the amount of phosphorylated substrate produced by a kinase in the presence of varying concentrations of an inhibitor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust detection method.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant kinase (e.g., Src, ABL), biotinylated peptide substrate, ATP, and the test compound dilutions in DMSO.
-
Reaction Setup: In a low-volume 384-well plate, add the kinase and the test compound (or DMSO for control). Incubate for 15-30 minutes to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for 60-120 minutes at room temperature.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA.
-
Detection: Add the detection reagents: typically a Europium-labeled anti-phospho-antibody (donor) and a Streptavidin-Allophycocyanin conjugate (acceptor). The acceptor binds the biotinylated peptide, and the donor binds only if the peptide is phosphorylated.
-
Incubation: Incubate for 60 minutes to allow for detection reagent binding.
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
Derivatives of 3-Methoxy-[1,1'-biphenyl]-4-amine and related methoxy-substituted biphenyl amines represent a highly versatile and potent class of molecules with significant therapeutic potential. Their proven ability to act as kinase inhibitors makes them particularly valuable for the development of targeted therapies in oncology. Furthermore, their emerging roles as antimicrobial and antioxidant agents suggest a broader range of applications.
Future research should focus on:
-
Improving Selectivity: Designing derivatives that can selectively inhibit specific kinases or isoforms to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: Developing compounds that are active against clinically relevant drug-resistant mutations, such as the T315I "gatekeeper" mutation in BCR-ABL[6].
-
Exploring New Targets: Expanding the investigation of these scaffolds against other disease-relevant targets, including those in neurodegenerative and inflammatory disorders.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to ensure they possess the necessary ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for in vivo efficacy.
The strategic chemical exploration of the biphenyl amine scaffold, guided by a deep understanding of its structure-activity relationships, will undoubtedly continue to yield novel and impactful therapeutic agents.
References
-
Tumosienė, I., Peleckis, A., Jonuškienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]
-
Axelrod, J. (1960). Biological activity of 3-methoxy-catecholamines. Science. Available at: [Link]
-
Tumosienė, I., Peleckis, A., Jonuškienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Center for Biotechnology Information. Available at: [Link]
-
Gadeela, P. K., Konidena, J. K. L. N. S., Mallikanti, V., & Velidandi, A. (n.d.). Preparation of amino biphenyl derivatives. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride. PubChem. Available at: [Link]
-
Rikhi, M., et al. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]
-
Al-Hourani, B., et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. MDPI. Available at: [Link]
-
Ivanauskas, R., et al. (n.d.). Investigation of biphenyl enamines for applications as p-type semiconductors. CORE. Available at: [Link]
-
Zhang, S., et al. (n.d.). Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. ResearchGate. Available at: [Link]
-
Chen, C., et al. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Matuszewski, B. K., Givens, R. S., & Kruk, I. (n.d.). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. National Center for Biotechnology Information. Available at: [Link]
-
Rasheed, S., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]
-
Egbujor, M. C., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOPscience. Available at: [Link]
-
Liu, X., et al. (n.d.). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Bridges, J. W., Creaven, P. J., & Williams, R. T. (n.d.). The fluorescence of some biphenyl derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Lee, J., et al. (n.d.). Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin. National Center for Biotechnology Information. Available at: [Link]
-
Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Liu, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available at: [Link]
-
El-Damasy, D. A., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. PubMed. Available at: [Link]
-
Wissner, A., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents [mdpi.com]
- 10. Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
